N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide is a complex organic compound that features a unique structure combining an indene moiety, a thiophene ring, and a but-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indene Moiety: Starting from commercially available indene, the compound undergoes hydrogenation to form 2,3-dihydro-1H-indene.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts alkylation reaction, where thiophene is alkylated with a suitable alkyl halide.
Formation of the But-2-ynamide Group: The final step involves the coupling of the indene-thiophene intermediate with but-2-ynoic acid or its derivatives under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS), halogenating agents
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-indol-5-yl)ethanone
- N-(2,3-dihydro-1H-inden-2-yl)acetamide
- N-(thiophen-2-yl)methylacetamide
Uniqueness
N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide is unique due to its combination of an indene moiety, a thiophene ring, and a but-2-ynamide group This unique structure imparts specific chemical properties and reactivity that are not observed in simpler analogs
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-2-6-18(20)19(13-17-9-5-10-21-17)16-11-14-7-3-4-8-15(14)12-16/h3-5,7-10,16H,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBFAHDRHJJARQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC=CS1)C2CC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.